molecular formula C11H7FN2O B1438596 [5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile CAS No. 1105191-94-3

[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile

Cat. No.: B1438596
CAS No.: 1105191-94-3
M. Wt: 202.18 g/mol
InChI Key: TZAOGZDSTWKQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Safety and Hazards

Handling “[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile” requires safety precautions. It’s advised to keep the compound away from heat, sparks, open flames, and hot surfaces. Avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled under inert gas and protected from moisture .

Future Directions

As for future directions, “[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile” is a compound used for research purposes . Its potential applications and developments would depend on the outcomes of ongoing and future research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzonitrile with hydroxylamine to form the isoxazole ring . The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce various amines or alcohols .

Mechanism of Action

The mechanism of action of [5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often leads to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-Chlorophenyl)isoxazol-3-yl]acetonitrile
  • [5-(2-Bromophenyl)isoxazol-3-yl]acetonitrile
  • [5-(2-Methylphenyl)isoxazol-3-yl]acetonitrile

Uniqueness

Compared to its analogs, [5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile exhibits unique properties due to the presence of the fluorine atom. This substitution can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in various applications .

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-7-8(5-6-13)14-15-11/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAOGZDSTWKQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile
Reactant of Route 3
[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile
Reactant of Route 4
Reactant of Route 4
[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile
Reactant of Route 5
Reactant of Route 5
[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile
Reactant of Route 6
Reactant of Route 6
[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.